
1,1'-(1,3-Phenylene)bis(2-diazonioethen-1-olate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(1,3-Phenylene)bis(2-diazonioethen-1-olate) is an organic compound with a unique structure characterized by two diazonium groups attached to a 1,3-phenylene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,3-Phenylene)bis(2-diazonioethen-1-olate) typically involves the diazotization of 1,1’-(1,3-Phenylene)bis(2-aminoethen-1-olate). The reaction is carried out under acidic conditions using sodium nitrite as the diazotizing agent. The reaction is usually performed at low temperatures to ensure the stability of the diazonium groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(1,3-Phenylene)bis(2-diazonioethen-1-olate) undergoes various chemical reactions, including:
Substitution Reactions: The diazonium groups can be replaced by other nucleophiles, leading to the formation of substituted derivatives.
Coupling Reactions: The compound can participate in azo coupling reactions, forming azo compounds with aromatic amines.
Reduction Reactions: The diazonium groups can be reduced to form the corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as halides, cyanides, and thiols. The reactions are typically carried out in aqueous or alcoholic solutions.
Coupling Reactions: Aromatic amines are used as coupling partners, and the reactions are performed under mildly acidic conditions.
Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are used, and the reactions are carried out in aqueous solutions.
Major Products Formed
Substitution Reactions: Substituted derivatives of the original compound.
Coupling Reactions: Azo compounds with various aromatic amines.
Reduction Reactions: Corresponding amines of the original compound.
Applications De Recherche Scientifique
1,1’-(1,3-Phenylene)bis(2-diazonioethen-1-olate) has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of various organic compounds, including dyes and pigments.
Biology: Investigated for its potential use in biochemical assays and as a labeling reagent.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1’-(1,3-Phenylene)bis(2-diazonioethen-1-olate) involves the reactivity of the diazonium groups. These groups can undergo various reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in coupling reactions, the diazonium groups react with aromatic amines to form azo compounds, which can have various biological and chemical activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-(1,3-Phenylene)bis(2-nitroethanone): Similar structure but with nitro groups instead of diazonium groups.
1,1’-(1,3-Phenylene)bis(2-bromoethanone): Contains bromo groups instead of diazonium groups.
1,1’-(1,3-Phenylene)bis(2-aminoethen-1-olate): Precursor to the diazonium compound with amino groups.
Uniqueness
1,1’-(1,3-Phenylene)bis(2-diazonioethen-1-olate) is unique due to the presence of diazonium groups, which confer distinct reactivity and potential applications. The ability to undergo various reactions, including substitution, coupling, and reduction, makes it a versatile compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
74048-19-4 |
|---|---|
Formule moléculaire |
C10H6N4O2 |
Poids moléculaire |
214.18 g/mol |
Nom IUPAC |
2-diazo-1-[3-(2-diazoacetyl)phenyl]ethanone |
InChI |
InChI=1S/C10H6N4O2/c11-13-5-9(15)7-2-1-3-8(4-7)10(16)6-14-12/h1-6H |
Clé InChI |
PCTUNNODXVSDML-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C(=O)C=[N+]=[N-])C(=O)C=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


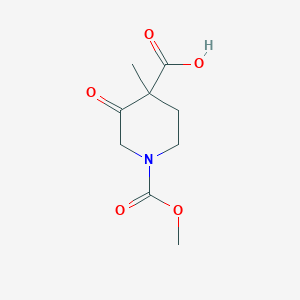
![methyl 2-[(1S,2R,3S,4S,8S,9S,10R,13R,15S)-2-acetyloxy-13-(furan-3-yl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-dien-9-yl]acetate](/img/structure/B14446698.png)
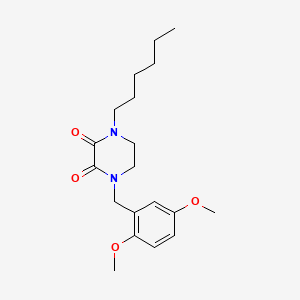
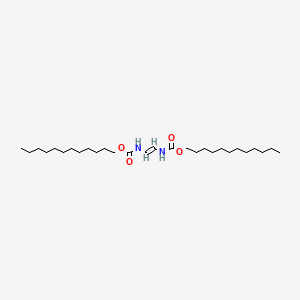
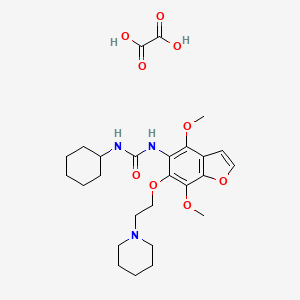
![1-Methyl-2-{[(4-nitrophenyl)methyl]sulfanyl}pyridin-1-ium bromide](/img/structure/B14446726.png)
![1-Methyl-4-[(Z)-(4-nonylphenyl)-ONN-azoxy]benzene](/img/structure/B14446735.png)

![(1R)-7,7-Dimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B14446750.png)

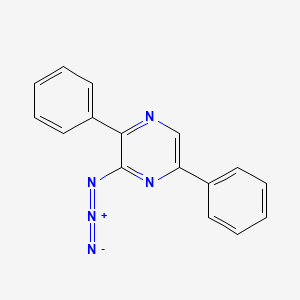
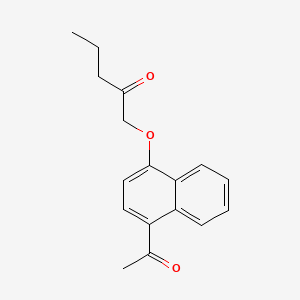
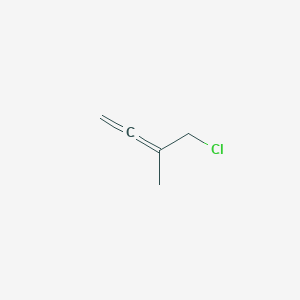
![1,7-Dihydroimidazo[4,5-c]pyridine-4,6-dione](/img/structure/B14446763.png)
